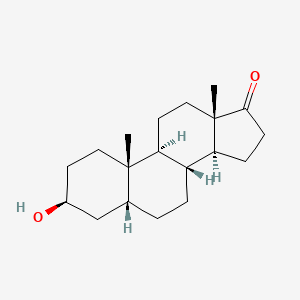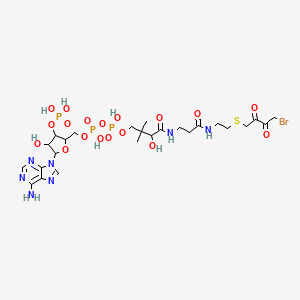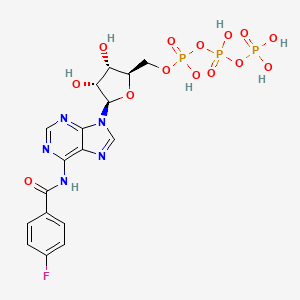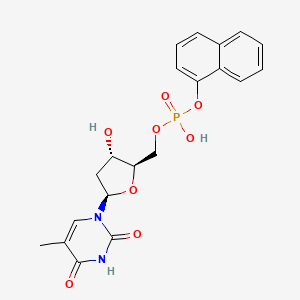
Dichlorophenarsine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorophenarsine Hydrochloride is a hydrochloride salt form of dichlorophenarsine, an arsenic-containing agent formerly used in the treatment of syphilis.
Aplicaciones Científicas De Investigación
Decomposition and Stability
Dichlorophenarsine hydrochloride, like other arsenicals, undergoes decomposition under certain conditions. A study by Banks (1949) explored the oxidative and hydrolytic decompositions of 3-amino-4-hydroxybenzenearsonous acid, a related compound, under various conditions, providing insight into the stability and decomposition products of similar arsenicals, including dichlorophenarsine hydrochloride (Banks, 1949).
Antileptospiral Effects
In the context of leptospirosis, Chen (1963) reported that dichlorophenarsine hydrochloride exhibited strong antileptospiral effects, indicating its potential use in the treatment of this disease. The study emphasized its leptospirocidal and leptospirolytic properties (Chen, 1963).
Immunotoxic Effects
A study by Lone et al. (2017) focused on the immunotoxic effects of dichlorophene, a compound related to dichlorophenarsine hydrochloride. This study assessed the acute in vivo toxicological impact of dichlorophene on rat leukocytes, revealing insights into its potential immunotoxicity and the mechanisms underlying its genotoxicity (Lone et al., 2017).
Drug-Carrying Latex Particles
In the field of drug delivery, Kawaguchi et al. (1990) used dichlorophene as a model drug to prepare drug-carrying latex particles. Their study on the encapsulation and release of dichlorophene from these particles provided valuable insights into controlled drug delivery mechanisms (Kawaguchi et al., 1990).
Influence on Insulin Activity
Leonard (1948) investigated the influence of oxophenarsine, a compound related to dichlorophenarsine hydrochloride, on the hypoglycemic action of insulin. This study suggested that oxophenarsine could modify insulin's effects, providing a basis for understanding the interactions between arsenicals and insulin (Leonard, 1948).
Propiedades
Número CAS |
536-29-8 |
|---|---|
Nombre del producto |
Dichlorophenarsine hydrochloride |
Fórmula molecular |
C6H7AsCl3NO |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
2-amino-4-dichloroarsanylphenol;hydrochloride |
InChI |
InChI=1S/C6H6AsCl2NO.ClH/c8-7(9)4-1-2-6(11)5(10)3-4;/h1-3,11H,10H2;1H |
Clave InChI |
LOYXLMNYVHOJJJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[As](Cl)Cl)N)O.Cl |
SMILES canónico |
C1=CC(=C(C=C1[As](Cl)Cl)N)O.Cl |
melting_point |
200.0 °C |
Otros números CAS |
536-29-8 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1202008.png)





![(2-{15-[2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)ethoxy]-15-oxopentadecyl}-2-ethyl-4,4-dimethyl-1,3-oxazolidin-3-yl)oxidanyl](/img/structure/B1202019.png)